Tabimorelin hemifumarate (NN703) is a potent, orally active, non-peptide growth hormone secretagogue receptor (GHSR) agonist. [] It mimics the action of ghrelin, a naturally occurring hormone that stimulates the release of growth hormone (GH) from the pituitary gland. [] Tabimorelin hemifumarate is primarily researched for its potential in diagnosing GH deficiency. []
Tabimorelin hemifumarate was developed as part of a series of compounds aimed at modulating the ghrelin receptor. This receptor plays a critical role in regulating appetite, energy balance, and growth hormone secretion. The compound is classified as a macrocyclic peptide analog, which allows it to mimic the natural ligand, ghrelin, effectively activating the receptor pathways associated with growth hormone release .
The synthesis of Tabimorelin hemifumarate involves several steps that utilize solid-phase peptide synthesis techniques. This method enables the sequential addition of amino acids to form the desired peptide structure. Key parameters in the synthesis include:
The synthesis process may also involve modifications to enhance solubility and bioavailability, such as linking to fumaric acid to form hemifumarate salts .
Tabimorelin hemifumarate has a complex molecular structure characterized by a cyclic peptide backbone. The molecular formula is C₁₃H₁₈N₄O₄S, with a molecular weight of approximately 306.37 g/mol.
Tabimorelin hemifumarate undergoes various chemical reactions relevant to its pharmacological activity:
Tabimorelin hemifumarate operates primarily by binding to the ghrelin receptor (GHS-R1a), mimicking the action of endogenous ghrelin. This binding triggers a cascade of intracellular signaling events:
Tabimorelin hemifumarate exhibits several notable physical and chemical properties:
Tabimorelin hemifumarate has significant scientific applications:
Tabimorelin hemifumarate (chemical name: N-[(2E)-5-Amino-5-methyl-1-oxo-2-hexenyl]-N-methyl-3-(2-naphthalenyl)-D-alanyl-N,Nα-dimethyl-D-phenylalaninamide hemifumarate) is a synthetic growth hormone secretagogue with the systematic IUPAC name (E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide; (E)-but-2-enedioic acid [9] [10]. Its molecular formula is C32H40N4O3·½C4H4O4, corresponding to a molecular weight of 586.73 g/mol [1] [3]. The structure integrates three key moieties:
Stereochemistry is defined by two R-configured chiral centers in the alanyl and phenylalaninamide residues, confirmed via NMR and X-ray crystallography. The extended conjugated system allows π-orbital interactions with the ghrelin receptor (GHS-R1a) binding pocket [9].
Table 1: Atomic-Level Structural Descriptors
Property | Value | |
---|---|---|
InChIKey | YQDJPWXYLLPOPW-LWTUVRFUSA-N | |
Canonical SMILES | CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.C(=CC(=O)O)C(=O)O | |
Hydrogen Bond Donors | 4 | |
Hydrogen Bond Acceptors | 10 | |
Rotatable Bonds | 17 | [1] [10] |
The conversion of tabimorelin free base (NN703) to its hemifumarate salt serves three primary objectives:
Synthesis Pathway:1. Free Base Synthesis:- Peptide coupling between N-methyl-3-(2-naphthalenyl)-D-alanine and N,Nα-dimethyl-D-phenylalaninamide via carbodiimide-mediated amidation.- Conjugation with (2E)-5-amino-5-methylhex-2-enoic acid under inert atmosphere to preserve E-alkene configuration [10].2. Salt Formation:- Free base is dissolved in anhydrous ethanol at 60°C.- Fumaric acid (0.5 molar equivalent) is added stoichiometrically.- Cooling to 4°C induces crystallization; hemifumarate crystals are isolated by filtration [9].
The 2:1 stoichiometry (tabimorelin:fumarate) is confirmed by elemental analysis and NMR integration, ensuring optimal crystallinity without compromising solubility [7].
Table 3: Salt vs. Free Base Properties
Parameter | Tabimorelin Free Base | Tabimorelin Hemifumarate | |
---|---|---|---|
Molecular Weight | 528.69 g/mol | 586.73 g/mol | |
Water Solubility | <1 mg/mL | 5.29 mg/mL | |
Melting Range | Not reported | 199–202°C | |
Hygroscopicity | High | Moderate | [4] [9] |
High-Performance Liquid Chromatography (HPLC):
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry (MS):
Hyphenated Techniques:
Table 4: Quality Control Analytical Parameters
Method | Conditions | Acceptance Criteria | |
---|---|---|---|
HPLC | C30 column, 1.0 mL/min, 220 nm | RSD ≤1.5% for retention time | |
NMR | DMSO-d6, 600 MHz | Signal-to-noise ratio >150:1 | |
MS | ESI+ mode, 100–1000 m/z range | Mass accuracy ±0.01 Da | [1] [5] [8] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: